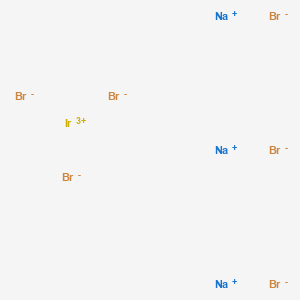

Trisodium hexabromoiridate

Description

Properties

CAS No. |

52352-03-1 |

|---|---|

Molecular Formula |

Br6IrNa3 |

Molecular Weight |

740.6 g/mol |

IUPAC Name |

trisodium;iridium(3+);hexabromide |

InChI |

InChI=1S/6BrH.Ir.3Na/h6*1H;;;;/q;;;;;;+3;3*+1/p-6 |

InChI Key |

IRJFCWPVAMSCQM-UHFFFAOYSA-H |

SMILES |

[Na+].[Na+].[Na+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Ir+3] |

Canonical SMILES |

[Na+].[Na+].[Na+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Ir+3] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques for Trisodium Hexabromoiridate

Established Direct Synthesis Routes for Alkali Metal Hexabromoiridates

The direct synthesis of alkali metal hexabromoiridates, including the sodium salt, typically proceeds through one of two primary pathways: the reaction of an iridium(III) halide with an alkali metal bromide or the reduction of an iridium(IV) species in the presence of excess bromide ions.

One common approach involves the use of hydrated iridium(III) chloride (IrCl₃·xH₂O) as a starting material. This can be reacted with a stoichiometric excess of sodium bromide in an aqueous or alcoholic solution. The halide exchange reaction is driven by the high concentration of bromide ions, leading to the formation of the more stable hexabromoiridate(III) complex. The general reaction can be represented as:

IrCl₃ + 6 NaBr → Na₃[IrBr₆] + 3 NaCl

To facilitate this reaction, gentle heating is often employed to increase the rate of ligand exchange. The choice of solvent is critical, as it must be able to dissolve both the iridium salt and the alkali metal bromide.

Alternatively, a more direct route starts with iridium(III) bromide (IrBr₃). While less common as a starting material, its reaction with sodium bromide in a suitable solvent would provide a more straightforward synthesis with fewer potential side products.

A second major synthetic strategy involves the reduction of an iridium(IV) complex, such as sodium hexachloroiridate(IV) (Na₂[IrCl₆]) or hexabromoiridic acid (H₂[IrBr₆]). The reduction can be carried out in an acidic aqueous solution using a variety of reducing agents, for instance, sulfur dioxide or oxalic acid. The presence of a high concentration of sodium bromide ensures that upon reduction of the iridium center from +4 to +3, the coordination sphere is saturated with bromide ligands to form the hexabromoiridate(III) anion.

The following table summarizes these plausible direct synthesis routes:

| Starting Material | Reagents | General Conditions |

| Hydrated Iridium(III) Chloride (IrCl₃·xH₂O) | Sodium Bromide (NaBr) | Aqueous or ethanol (B145695) solution, gentle heating |

| Iridium(III) Bromide (IrBr₃) | Sodium Bromide (NaBr) | Aqueous or suitable organic solvent |

| Sodium Hexachloroiridate(IV) (Na₂[IrCl₆]) | Sodium Bromide (NaBr), Reducing Agent (e.g., SO₂) | Acidic aqueous solution |

| Hexabromoiridic Acid (H₂[IrBr₆]) | Sodium Hydroxide or Carbonate, Reducing Agent | Controlled pH, aqueous solution |

Preparation of Trisodium (B8492382) Hexabromoiridate as a Precursor Material

Trisodium hexabromoiridate can serve as a valuable precursor for the synthesis of other iridium complexes. Its utility as a starting material stems from the lability of the iridium-bromide bonds, which can be readily substituted by other ligands. For instance, it can be used in ligand exchange reactions to prepare a variety of organometallic and coordination complexes of iridium(III).

The preparation of this compound as a precursor would follow the synthetic routes described in the previous section. The key consideration when preparing it for this purpose is to ensure the product is of sufficient purity and reactivity for subsequent transformations. This often means that the isolated solid should be free of excess starting materials and byproducts, and it should be in a physical form that is easily handled and dissolved for the next synthetic step.

Challenges and Advancements in High-Purity Synthesis

A significant challenge in the synthesis of this compound is controlling the oxidation state of the iridium. Iridium can exist in several stable oxidation states, most commonly +3 and +4. In the presence of oxidizing agents, including atmospheric oxygen under certain conditions, there is a risk of forming the iridium(IV) species, disodium (B8443419) hexabromoiridate(IV) (Na₂[IrBr₆]). Conversely, overly strong reducing conditions can lead to the formation of iridium metal. Therefore, careful selection of reagents and reaction conditions is paramount.

Another challenge lies in the purification of the final product. The separation of this compound from unreacted starting materials and other alkali metal salts can be difficult due to their similar solubilities. Recrystallization is a common purification technique, and the choice of solvent system is critical for achieving high purity. researchgate.net Ion-exchange chromatography can also be employed to separate the desired [IrBr₆]³⁻ anion from other charged species in the solution. google.com

Recent advancements in the synthesis of high-purity coordination complexes often involve the use of well-defined precursors and the application of modern analytical techniques to monitor the reaction progress and product purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray diffraction (XRD), and inductively coupled plasma mass spectrometry (ICP-MS) are invaluable for characterizing the product and ensuring its purity.

Scale-Up Considerations for Laboratory to Research Production

Transitioning the synthesis of this compound from a laboratory scale to larger research production volumes introduces several considerations. labmanager.comhuber-online.commt.com The primary concerns are safety, reproducibility, and cost-effectiveness.

Heat and Mass Transfer: Reactions that are easily controlled in small flasks can become problematic on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, which can lead to difficulties in heat dissipation for exothermic reactions or inefficient heating for endothermic processes. labmanager.com Proper reactor design and agitation are crucial to ensure uniform temperature and concentration throughout the reaction mixture.

Reagent Handling and Addition: The safe handling of larger quantities of reagents is a key concern. The order and rate of reagent addition, which may be trivial on a small scale, can significantly impact the reaction outcome and safety on a larger scale.

Purification and Isolation: Purification methods such as recrystallization and chromatography need to be adapted for larger quantities. chemdiv.com Filtration and drying of the product also require appropriate equipment to handle the increased volume of material efficiently and safely.

The following table outlines some key considerations for scaling up the synthesis of this compound:

| Parameter | Laboratory Scale (grams) | Research Production Scale (kilograms) |

| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor |

| Heating/Cooling | Heating mantle, ice bath | Jacketed reactor with thermal fluid |

| Agitation | Magnetic stirrer | Overhead mechanical stirrer with optimized impeller |

| Purification | Recrystallization from beaker, small column chromatography | Crystallization vessel, large-scale chromatography system |

| Isolation | Buchner funnel filtration, vacuum oven drying | Centrifuge or filter press, vacuum dryer |

| Safety | Fume hood | Walk-in fume hood, dedicated ventilation, process safety management |

Advanced Spectroscopic and Structural Elucidation of Trisodium Hexabromoiridate

Single-Crystal X-ray Diffraction (SCXRD) Analysis for Elucidating Molecular and Crystal Structure

The crystal structure of K₂[IrBr₆] is reported to be cubic. acs.org The structural parameters obtained from SCXRD analysis of analogous compounds are crucial for understanding the nature of the iridium-bromine bond and the influence of the counter-ion on the crystal lattice.

Table 1: Representative Crystallographic Data for an Analogous Hexabromoiridate Complex.

| Parameter | Value |

|---|---|

| Crystal System | Cubic acs.org |

| Space Group | Fm-3m |

| a (Å) | 10.322 |

| V (ų) | 1099.9 |

| Z | 4 |

| Coordination Geometry | Octahedral |

Note: Data for K₂[IrBr₆] is presented as a representative example.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Properties

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the analysis of their structural properties. nih.gov While a standard PXRD pattern for pure trisodium (B8492382) hexabromoiridate is not prominently published, the technique is essential for confirming the formation of the desired compound and assessing its purity. hs-mittweida.de PXRD patterns are unique "fingerprints" for crystalline materials, and comparison with a reference database allows for unambiguous identification. govinfo.govnist.gov

In a typical PXRD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The positions and intensities of the diffraction peaks are characteristic of the crystal structure of the material. For a cubic system like that expected for a hexabromoiridate salt, the diffraction peaks can be indexed to specific crystallographic planes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Information (e.g., ²³Na NMR, Iridium Nuclei if applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei.

²³Na NMR: Sodium-23 NMR can provide information about the sodium ions in the compound. huji.ac.il The chemical shift of ²³Na is sensitive to the coordination environment of the sodium ion. researchgate.netnih.gov In the solid state, the interaction of the sodium nucleus with its surroundings can lead to characteristic chemical shifts. oup.com For trisodium hexabromoiridate, ²³Na NMR could be used to study the ionic nature of the interaction between the sodium cations and the hexabromoiridate anion.

Iridium NMR: Both stable isotopes of iridium, ¹⁹¹Ir and ¹⁹³Ir, are NMR active. However, their low gyromagnetic ratios and quadrupolar nature can make them challenging to observe. To date, there is limited specific NMR data available for iridium in hexabromoiridate complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Characterizing Oxidation States and Electronic Configurations of Iridium

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. It is particularly useful for studying transition metal complexes to determine the oxidation state and electronic configuration of the metal center.

Iridium(III) (a d⁶ ion) is typically diamagnetic and therefore EPR silent. In contrast, Iridium(IV) (a d⁵ ion) is paramagnetic with one unpaired electron and gives a characteristic EPR signal. researchgate.net The EPR spectrum of an Ir(IV) complex can provide information about the g-tensor, which is a measure of the interaction of the unpaired electron with the external magnetic field. researchgate.net For the analogous [IrBr₆]²⁻ ion in a polymer matrix, an almost isotropic g-tensor was observed, indicative of a nearly octahedral environment. acs.org

Table 2: Representative EPR Parameters for an Analogous Hexabromoiridate(IV) Species.

| Parameter | Value |

|---|---|

| g-tensor | Nearly isotropic acs.org |

| Description | Small shoulder suggesting slight axial distortion acs.org |

Note: Data for (TBA)₂[IrBr₆] in a PMMA film is presented as a representative example.

The presence of any EPR signal for a sample of this compound could indicate the presence of Ir(IV) impurities.

Vibrational Spectroscopy (Infrared and Raman) for Ligand-Metal Bonding Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. For coordination complexes like hexabromoiridate, these techniques are used to study the bonding between the central metal atom and the ligands.

Mass Spectrometry (MS) for Molecular Ion Characterization and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a valuable tool for determining the molecular weight of a compound and assessing its purity. Electrospray ionization (ESI) is a soft ionization technique often used for coordination compounds, as it can generate ions of the intact complex. uvic.caresearchgate.net

For this compound, ESI-MS could be expected to show peaks corresponding to the [IrBr₆]³⁻ anion or fragments thereof. The isotopic pattern of iridium and bromine would lead to a characteristic distribution of peaks for each ion, allowing for unambiguous identification. mdpi.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Coordination Environment

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For transition metal complexes, UV-Vis spectra are characteristic of the d-orbital splitting and charge transfer transitions.

The electronic absorption spectrum of the hexabromoiridate(IV) anion, [IrBr₆]²⁻, exhibits multiple absorption bands across the UV-Vis-NIR region. acs.org These are assigned to ligand-to-metal charge transfer (LMCT) transitions from the bromide ligands to the iridium(IV) center. acs.org The spectrum of the hexabromoiridate(III) anion, [IrBr₆]³⁻, would be expected to differ due to the different electronic configuration of the iridium center. The positions and intensities of these absorption bands are sensitive to the oxidation state of iridium and the coordination environment.

Theoretical and Computational Investigations of Trisodium Hexabromoiridate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and bonding in transition metal complexes like Trisodium (B8492382) hexabromoiridate. DFT methods provide a balance between computational cost and accuracy, making them suitable for systems containing heavy elements like iridium.

Detailed DFT calculations on the [IrBr₆]³⁻ anion reveal an octahedral geometry (Oₕ symmetry) as its ground state structure. The calculations can predict key structural parameters, such as the Iridium-Bromine (Ir-Br) bond length. Analysis of the molecular orbitals (MOs) derived from DFT calculations shows that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the complex's reactivity and spectroscopic properties. For the d⁶ Ir(III) center in an octahedral field, the HOMO is typically of t₂g symmetry, derived from the metal d-orbitals, while the LUMO is of e₉* symmetry, representing the anti-bonding combination of metal d-orbitals and ligand orbitals.

Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM), elucidates the nature of the Ir-Br bond. These analyses typically show a significant degree of covalent character in the Ir-Br bond, arising from the overlap of iridium's 5d orbitals and bromine's 4p orbitals, alongside the expected ionic interaction. The calculated partial charges on the iridium and bromine atoms quantify this charge distribution.

Table 1: Illustrative DFT-Calculated Parameters for [IrBr₆]³⁻

| Parameter | Calculated Value | Description |

|---|---|---|

| Symmetry | Oₕ | The point group of the optimized geometry. |

| Ir-Br Bond Length | ~2.58 Å | The calculated distance between the central iridium ion and a bromine ligand. |

| HOMO-LUMO Gap | ~3.0 eV | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. |

| NBO Charge on Ir | +0.85 | The calculated natural partial charge on the iridium center, indicating significant charge donation from the ligands. |

| NBO Charge on Br | -0.64 | The calculated natural partial charge on each bromine ligand. |

Ab Initio Methods for High-Accuracy Electronic Properties

For a more rigorous description of electronic properties, particularly for systems where electron correlation is critical, ab initio methods beyond DFT are employed. Methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), or multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) provide higher accuracy, albeit at a much greater computational expense.

For a heavy element like iridium, relativistic effects are significant and must be included in high-accuracy calculations. This is typically achieved by using relativistic Hamiltonians (e.g., the Douglas-Kroll-Hess Hamiltonian) and appropriate basis sets. nih.gov These methods are crucial for accurately predicting properties like ionization potentials, electron affinities, and the energies of excited electronic states, which are fundamental to the complex's redox behavior and photophysics. While full coupled-cluster calculations on [IrBr₆]³⁻ are computationally demanding, they can serve as benchmarks for calibrating more cost-effective DFT functionals. researchgate.netnewcastle.edu.au

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of ions in solution. For Trisodium hexabromoiridate, MD simulations can model the interactions between the [IrBr₆]³⁻ anion and solvent molecules, typically water. These simulations can be performed using classical force fields or, for higher accuracy, ab initio MD (AIMD), where forces are calculated on-the-fly using quantum mechanical methods like DFT. arxiv.orgrsc.org

MD simulations provide detailed information about the solvation shell structure around the anion, including the average number of solvent molecules in the first and second solvation shells and their orientation. nih.gov Key properties that can be calculated include the radial distribution function (RDF) between the iridium atom and solvent atoms, which reveals the structure of the solvation layers. Furthermore, MD simulations can be used to compute dynamic properties such as the diffusion coefficient of the complex in solution and the residence time of solvent molecules in its hydration shell. nih.gov

Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory Approaches to Iridium(III) Complexes

Ligand Field Theory (LFT) and Molecular Orbital (MO) theory provide a qualitative and quantitative framework for understanding the electronic structure of d-block metal complexes. wikipedia.org For the [IrBr₆]³⁻ complex, iridium is in a +3 oxidation state with a 5d⁶ electron configuration. In the octahedral (Oₕ) ligand field created by the six bromide ligands, the five degenerate d-orbitals split into two sets: a lower-energy, triply degenerate set (t₂g) and a higher-energy, doubly degenerate set (e₉). youtube.comlibretexts.org

The six d-electrons of Ir(III) will fill these orbitals. Given that Ir(III) is a third-row transition metal, the ligand field splitting (Δₒ) is generally large. Consequently, [IrBr₆]³⁻ is a low-spin complex. The six electrons will pair up in the lower-energy t₂g orbitals, leading to a (t₂g)⁶(e₉)⁰ configuration and a diamagnetic, ¹A₁g ground state.

The MO diagram for [IrBr₆]³⁻ is constructed by combining the valence orbitals of the central Ir³⁺ ion (5d, 6s, 6p) with the symmetry-adapted linear combinations (SALCs) of the bromide ligands' 4p orbitals. huntresearchgroup.org.uk This results in bonding, non-bonding, and anti-bonding MOs. The t₂g set of orbitals are essentially non-bonding and metal-based, while the e₉* orbitals are anti-bonding. The energy difference between the filled t₂g orbitals and the empty e₉* orbitals corresponds to the ligand field splitting parameter, Δₒ. huntresearchgroup.org.uk

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict its electronic absorption spectrum. ohio-state.eduarxiv.org The calculations can identify the energies and intensities of electronic transitions. For a d⁶ complex like [IrBr₆]³⁻, the lowest energy transitions are typically ligand-to-metal charge-transfer (LMCT) bands, where an electron is excited from a bromide-based orbital to an iridium-based t₂g orbital. Higher energy d-d transitions (from t₂g to e₉*) are spin-forbidden for the low-spin d⁶ configuration and are therefore expected to be very weak.

Vibrational spectroscopy can also be modeled computationally. DFT calculations can predict the frequencies and intensities of infrared (IR) and Raman active vibrational modes. By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as the Ir-Br stretching and bending modes. Comparing the computed spectra with experimental data serves as a crucial validation of the computational model. nih.gov

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Property | Computational Method | Predicted Value | Experimental Value (Analogous Systems) |

|---|---|---|---|

| Electronic Transition (LMCT) | TD-DFT | ~350 nm (3.54 eV) | ~360 nm for [IrBr₆]²⁻ (LMCT) aip.org |

| IR Active Ir-Br Stretch (T₁ᵤ) | DFT (Frequency Analysis) | ~195 cm⁻¹ | ~200 cm⁻¹ for related hexabromides |

| Raman Active Ir-Br Stretch (A₁g) | DFT (Frequency Analysis) | ~170 cm⁻¹ | ~175 cm⁻¹ for related hexabromides |

Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and transition states (TS). arxiv.orgethz.ch For [IrBr₆]³⁻, potential reactions of interest include ligand substitution (e.g., aquation) and redox processes. DFT calculations can be used to map the potential energy surface (PES) for such reactions.

By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction can be determined, providing insight into the reaction kinetics. researchgate.net For example, modeling the substitution of a bromide ligand by a water molecule would involve calculating the energies of the reactant complex [IrBr₆]³⁻, the product [IrBr₅(H₂O)]²⁻, and the transition state connecting them. Methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations can confirm the connection between the TS and the corresponding reactants and products. byu.edu

Application of Machine Learning Algorithms in Computational Chemistry for Iridium Complexes

The application of machine learning (ML) in computational chemistry is a rapidly growing field, offering a way to accelerate the discovery and design of new materials. digitellinc.com For iridium complexes, which are widely used in areas like organic light-emitting diodes (OLEDs) and photocatalysis, ML models are being developed to predict their properties. nih.gov

These ML models are trained on large datasets of known iridium complexes, where properties have been determined either experimentally or through high-level quantum chemical calculations. acs.orgnanobiodata.org The models learn the complex relationships between the structure of a complex (represented by molecular descriptors or fingerprints) and its properties, such as emission wavelength, quantum yield, and excited-state lifetime. rsc.org By using ML, researchers can rapidly screen vast chemical spaces of potential new iridium complexes to identify candidates with desired properties, significantly reducing the need for time-consuming and expensive DFT or ab initio calculations for every candidate molecule. chemrxiv.org Although most current work focuses on Ir(III) complexes with organic ligands, these methodologies could be extended to inorganic complexes like this compound to predict its behavior in different environments or the properties of related doped materials.

Coordination Chemistry and Reaction Mechanisms of Hexabromoiridate Complexes

Ligand Exchange and Substitution Dynamics in Octahedral Iridium(III) Systems

Ligand substitution in octahedral complexes, such as [IrBr₆]³⁻, involves the replacement of one or more bromide ligands by another ligand. These reactions can proceed through a continuum of mechanisms, broadly classified as associative, dissociative, and interchange pathways. The specific pathway is determined by factors including the nature of the metal center, the entering and leaving groups, and the reaction conditions. Iridium(III) complexes are noted for their considerable kinetic inertness, a property stemming from their d⁶ electron configuration which results in a high ligand field stabilization energy (LFSE).

In a pure associative (A) mechanism, the incoming ligand first binds to the metal center, forming a seven-coordinate intermediate. This is followed by the departure of the leaving group in a subsequent step. This pathway is analogous to an Sₙ2 reaction in organic chemistry.

Key Characteristics of the Associative (A) Mechanism:

Intermediate: A detectable intermediate with an increased coordination number (7 for an initial octahedral complex) is formed.

Rate Law: The reaction rate is dependent on the concentration of both the complex and the incoming ligand (second-order kinetics). Rate = k[ML₆][Y].

Activation Parameters: The formation of a more ordered intermediate typically results in a negative entropy of activation (ΔS‡).

For 18-electron complexes like [IrBr₆]³⁻, a pure associative mechanism is generally unfavorable as it would require the formation of a high-energy 20-electron intermediate. However, associative character in the transition state is common for Iridium(III).

The dissociative (D) mechanism begins with the cleavage of the bond between the metal and the leaving group, creating an intermediate with a reduced coordination number. The incoming ligand then coordinates to this intermediate in a second, typically rapid, step. This pathway is analogous to an Sₙ1 reaction.

Key Characteristics of the Dissociative (D) Mechanism:

Intermediate: A detectable intermediate with a lower coordination number (5 for an initial octahedral complex) is formed.

Rate Law: The rate-determining first step involves only the reactant complex, leading to a rate law that is independent of the incoming ligand's concentration (first-order kinetics). Rate = k[ML₆].

Activation Parameters: The dissociation of a ligand leads to an increase in disorder, resulting in a positive entropy of activation (ΔS‡).

Dissociative mechanisms are often favored in complexes with significant steric crowding or where the metal-ligand bond is weak.

The interchange (I) mechanism is a concerted process where the entering ligand begins to form a bond to the metal center as the leaving group's bond is breaking. No distinct intermediate is formed; instead, the reaction proceeds through a single transition state. asianpubs.org This mechanism is further divided based on the degree of bond-making versus bond-breaking in the transition state.

Associative Interchange (Iₐ): If bond formation with the incoming ligand is more advanced than the breaking of the bond with the leaving group in the transition state, the mechanism is termed associative interchange. This pathway shows a significant dependence on the nature and concentration of the incoming ligand and is characterized by a negative volume of activation (ΔV‡).

Dissociative Interchange (IᏧ): If bond-breaking is more pronounced in the transition state, the mechanism is dissociative interchange. This pathway shows little dependence on the incoming ligand, and the activation volume is positive.

For many octahedral complexes, including those of Iridium(III), substitution reactions proceed via an interchange mechanism rather than the pure A or D extremes. asianpubs.org

Iridium(III) is a d⁶ metal center which, in a strong field of ligands like bromide, adopts a low-spin configuration (t₂g⁶). This configuration confers a very high ligand field stabilization energy, resulting in significant kinetic inertness. libretexts.org This means that ligand substitution reactions are exceptionally slow.

The benchmark for this inertness is the water exchange rate on the hexaaquairidium(III) ion, [Ir(H₂O)₆]³⁺. Studies have shown this to be one of the slowest substitution reactions known, with a first-order rate constant (kₑₓ) of approximately 1 x 10⁻¹⁰ s⁻¹ at 25 °C. This corresponds to a ligand residency half-life of hundreds of years. libretexts.org The activation parameters for this reaction, particularly a negative volume of activation, strongly suggest an associative interchange (Iₐ) mechanism.

While specific kinetic data for the hydrolysis or anation of [IrBr₆]³⁻ are not extensively reported, the trends in halide complexes and the established behavior of the Ir(III) center indicate that its substitution reactions would also be extremely slow, classifying it as a kinetically inert complex.

| Metal Ion | dⁿ Configuration | Rate Constant, kₑₓ (s⁻¹) at 25°C | Classification |

|---|---|---|---|

| Cr²⁺ | d⁴ | 1 x 10⁸ | Labile |

| Fe³⁺ | d⁵ | 1 x 10² | Intermediate |

| Ni²⁺ | d⁸ | 3 x 10⁴ | Labile |

| Cr³⁺ | d³ | 2 x 10⁻⁶ | Inert |

| Rh³⁺ | d⁶ (low spin) | 2 x 10⁻⁹ | Inert |

| Ir³⁺ | d⁶ (low spin) | 1 x 10⁻¹⁰ | Very Inert |

Redox Chemistry and Electron Transfer Processes Involving Iridium(III) to Iridium(IV/V) or Iridium(II)

The iridium center in hexabromoiridate complexes can readily participate in electron transfer reactions, accessing multiple oxidation states. The most common redox process is the one-electron oxidation from Ir(III) in [IrBr₆]³⁻ to Ir(IV) in [IrBr₆]²⁻. These reactions can occur via two primary mechanisms: outer-sphere and inner-sphere electron transfer.

An inner-sphere electron transfer mechanism requires the formation of a covalent bridge between the oxidant and the reductant. wikipedia.org This bridging ligand, which must be part of the coordination sphere of one reactant, temporarily becomes part of the coordination sphere of both metal centers, facilitating the electron transfer.

The key steps in an inner-sphere mechanism are:

Precursor Complex Formation: The reductant and oxidant come together, and a ligand from one complex (which must be substitutionally labile) is displaced to allow a bridging ligand from the other (kinetically inert) complex to form a bridge.

Electron Transfer: The electron is transferred from the reductant to the oxidant through the bridging ligand.

Successor Complex Separation: The bond between the bridging ligand and one of the metal centers breaks, yielding the final products.

For the [IrBr₆]³⁻ complex, an inner-sphere oxidation would require one of its bromide ligands to act as a bridge. A classic example illustrating this type of mechanism involves the reduction of a substitution-inert Co(III) complex by a labile Cr(II) complex. libretexts.org

[Co(NH₃)₅Cl]²⁺ + [Cr(H₂O)₆]²⁺ → [Co(NH₃)₅(μ-Cl)Cr(H₂O)₅]⁴⁺ → [Co(NH₃)₅(H₂O)]²⁺ + [CrCl(H₂O)₅]²⁺

In the context of [IrBr₆]³⁻, a hypothetical inner-sphere oxidation by an oxidant like [Fe(CN)₆]³⁻ is unlikely because both complexes are substitution-inert, preventing the formation of a bridged intermediate. nih.gov However, if [IrBr₆]³⁻ were to reduce a labile metal complex, one of its bromide ligands could potentially bridge the two centers. The rate of such a reaction would be highly dependent on the nature of the bridging ligand and the energies of the metal orbitals. Halide ions like Br⁻ are effective bridging ligands for inner-sphere reactions.

Outer-Sphere Electron Transfer Mechanisms

The hexabromoiridate system, specifically the [IrBr₆]²⁻/[IrBr₆]³⁻ redox couple, serves as a classic example of an outer-sphere electron transfer (OSET) mechanism. In this process, an electron is transferred from the donor to the acceptor without the formation of a direct chemical bond or a bridging ligand between the two reacting metal complexes. wikipedia.orgbritannica.comlibretexts.org The coordination spheres of both the oxidant and the reductant remain intact throughout the reaction. The primary interaction between the reactants is electrostatic, and the electron must traverse through space from one coordination shell to the other. wikipedia.org

The kinetics and mechanism of such reactions are effectively described by Marcus theory. libretexts.orgwikipedia.orgprinceton.edu According to this theory, the rate of electron transfer is governed by two principal factors: the Gibbs free energy of reaction (ΔG°, or the driving force) and the reorganization energy (λ). The reorganization energy is the energy required to change the bond lengths and angles of the reactants and to reorient the surrounding solvent molecules into the configuration of the products, without the actual electron transfer occurring. libretexts.org

The total reorganization energy (λ) is the sum of the inner-sphere (λᵢ) and outer-sphere (λₒ) components: λ = λᵢ + λₒ

Inner-Sphere Reorganization Energy (λᵢ): This component relates to the energy required to alter the metal-ligand bond lengths and angles within the coordination sphere upon a change in the metal's oxidation state. For the hexabromoiridate system, the change from Ir(IV) in [IrBr₆]²⁻ to Ir(III) in [IrBr₆]³⁻ involves minimal structural rearrangement, leading to a relatively small inner-sphere reorganization energy. stanford.edu This is a key reason why hexabromoiridate complexes are often used as model systems for studying electron transfer, as the kinetics are not heavily dominated by large structural changes. rsc.org

Outer-Sphere Reorganization Energy (λₒ): This component accounts for the energy needed to reorganize the solvent molecules surrounding the complex. The change in charge of the complex upon electron transfer necessitates a reorientation of the solvent dipoles to stabilize the new charge distribution. This energy is highly dependent on the solvent's dielectric properties. libretexts.org

Table 1: Parameters for Selected Outer-Sphere Electron Transfer Reactions

| Reaction | Self-Exchange Rate Constant (k₁₁) (M⁻¹s⁻¹) | Reorganization Energy (λ) (eV) | Driving Force (-ΔG°) (eV) | Cross-Reaction Rate Constant (k₁₂) (M⁻¹s⁻¹) |

|---|---|---|---|---|

| [IrBr₆]²⁻/³⁻ Self-Exchange | ~1 x 10⁵ | 0.65 | 0 | 1 x 10⁵ |

| [Fe(H₂O)₆]²⁺ + [IrBr₆]²⁻ | 1.1 x 10⁷ (for Fe²⁺/³⁺) | 1.14 | 0.14 | 2.3 x 10³ |

Note: Data are illustrative and compiled from various sources for comparison. Actual values can vary with experimental conditions.

The reactions of hexabromoiridate(IV) with certain organic substrates have also been shown to proceed via outer-sphere electron-transfer mechanisms. rsc.org The rate of these reactions is often dependent on the rate of enolisation of the organic substrate, indicating that the electron transfer step itself is rapid once the substrate is in a reactive form. rsc.org

Influence of Counterions and Solvent Effects on Reactivity

The reactivity of the hexabromoiridate anion in solution is not solely an intrinsic property of the ion itself but is modulated by its immediate environment, namely the associated counterions and the bulk solvent.

The role of the counterion , such as the trisodium (B8492382) (Na⁺) ions in trisodium hexabromoiridate, is primarily electrostatic. In solution, particularly in solvents of lower dielectric constant, ion pairing can occur between the cationic counterion and the anionic hexabromoiridate complex. This association can influence the redox potential of the iridium center and affect the electrostatic work terms (wᵣ and wₚ) in the Marcus equation, which account for the energy required to bring the reactants together and separate the products. libretexts.org While the effect is often subtle in highly polar solvents like water where ion pairing is minimal, it can become more significant in less polar media. Studies on similar halogen-bonded complexes have shown that counterions can be closely attached to the complex in solution, potentially influencing stability and reactivity. nih.gov

Solvent effects have a more pronounced impact on the reactivity of hexabromoiridate complexes, primarily by influencing the outer-sphere reorganization energy (λₒ). dtic.mil The Marcus model for λₒ shows its dependence on the optical and static dielectric constants of the solvent. libretexts.org Solvents with different polarities and relaxation times will therefore lead to different electron transfer rates.

Femtosecond transient absorption spectroscopy studies on [IrBr₆]²⁻ have elucidated the profound effect of the solvent on the ultrafast dynamics following photoexcitation, which involves electron transfer processes like internal conversion and back electron transfer. nih.gov After excitation to a ligand-to-metal charge transfer (LMCT) state, the complex undergoes relaxation back to the ground state through a series of steps. The rates of these steps are highly solvent-dependent.

Table 2: Solvent-Dependent Relaxation Dynamics of Photoexcited [IrBr₆]²⁻

| Solvent | Dielectric Constant (ε) | Internal Conversion Time Constant (τ, ps) (from 2Ug'(T1g) state) | Metal-Centered State Lifetime (τ, ps) |

|---|---|---|---|

| Acetonitrile (B52724) (CH₃CN) | 37.5 | 2.8 | ~360 |

| Chloroform (CHCl₃) | 4.8 | 3.0 | ~360 |

As shown in the table, the internal conversion (back electron transfer) from the first LMCT excited state is significantly faster in water compared to acetonitrile and chloroform. nih.gov This is attributed to the different solvent reorganization energies and the specific interactions, such as hydrogen bonding in water, which can facilitate energy dissipation and quenching pathways. nih.gov The lifetime of the lowest-energy metal-centered excited state is also dramatically shortened in aqueous solution, indicating an efficient quenching mechanism mediated by the solvent. nih.gov These findings underscore the critical role of the solvent in dictating the pathways and timescales of electron transfer reactions involving hexabromoiridate complexes.

Formation and Reactivity of Derived Iridium Intermediates

The reactions of hexabromoiridate complexes are not limited to simple electron transfer events. The initial redox process can lead to the formation of various reactive iridium intermediates, which can then undergo further transformations. The nature of these intermediates depends on the reaction conditions, the reactants involved, and the oxidation state of the iridium center.

Following the reduction of hexabromoiridate(IV) ([IrBr₆]²⁻) or hexabromoiridate(III) ([IrBr₆]³⁻), a common derived species is Iridium(III) bromide (IrBr₃) . This compound can be formed, for example, by the reaction of iridium dioxide with hydrobromic acid. wikipedia.org IrBr₃ is a dark reddish-brown solid that is generally insoluble in water and acids. wikipedia.org Its formation represents a significant structural change from the octahedral [IrBr₆]³⁻ anion to a polymeric lattice structure.

In the context of photochemistry, photoexcitation of [IrBr₆]²⁻ leads to the formation of transient intermediates. Ultrafast spectroscopy has shown that after the initial ligand-to-metal charge transfer, the system relaxes through various excited states. nih.gov These electronically excited species can be considered reactive intermediates, possessing different geometries and electronic distributions compared to the ground state. For instance, a Jahn-Teller distortion occurs within femtoseconds of excitation, leading to a transient, geometrically distinct species. nih.gov In some cases, photoexcitation can lead to the formation of pentacoordinated Pt(IV) intermediates from related hexahalometallate complexes, suggesting that similar [IrBr₅]⁻ intermediates could potentially be formed from [IrBr₆]²⁻ under certain conditions. researchgate.net

Furthermore, hexabromoiridate complexes can serve as precursors in organometallic synthesis, where the initial complex is transformed into more complex iridium intermediates. For instance, reactions with other ligands or reagents can lead to the substitution of bromide ligands and the formation of new iridium species. While specific examples starting directly from this compound are specialized, related iridium(III) halide complexes are known to react to form intermediates for processes like C-H functionalization and cross-coupling reactions. researchgate.netacs.org In some reaction mechanisms, the formation of transient Iridium(II) species as reactive intermediates has been proposed, particularly in reactions involving radical pathways. rsc.org These highly reactive intermediates drive subsequent bond-forming or bond-breaking steps in a catalytic cycle or reaction sequence. rsc.org

Applications of Trisodium Hexabromoiridate in Advanced Materials Science and Catalysis

Precursor for Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. Iridium complexes derived from precursors like trisodium (B8492382) hexabromoiridate are known for their exceptional catalytic prowess in a variety of organic reactions. samaterials.com These complexes are prized for their efficiency, stability, and versatility, which drive modern industrial processes. samaterials.com

Ligand Design for Enhanced Catalytic Activity and Selectivity

The performance of a homogeneous iridium catalyst is critically dependent on the ligands coordinated to the metal center. The design and synthesis of ligands are therefore crucial for tuning the catalyst's activity, selectivity, and stability. acs.orgiit.edu

In asymmetric hydrogenation, for example, the goal is to produce one enantiomer of a chiral molecule preferentially. This is achieved by using chiral ligands that create a chiral environment around the iridium atom. Highly successful ligand classes include those with an electronically unsymmetric core, featuring two different coordinating heteroatoms, such as P,N-ligands (e.g., phosphine-oxazoline or pyridine-phosphinite). researchgate.netacs.org The modular nature of these ligands allows for systematic structural variations to optimize the catalyst for a specific substrate. researchgate.net

The development of hexadentate ligands that can encapsulate the iridium ion represents a further step in catalyst design. Such ligands can enhance the strength of the metal-ligand interaction, reduce the number of possible stereoisomers, and prevent unwanted ligand redistribution reactions, leading to more robust and well-defined catalysts. nih.gov Computational studies, while not yet fully predictive, provide a qualitative model that serves as a useful guide in the search for new and more effective ligands. researchgate.net

Precursor for Heterogeneous Catalysis and Electrocatalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Trisodium hexabromoiridate is a suitable precursor for preparing solid-state iridium catalysts, where iridium nanoparticles or even single atoms are dispersed on a high-surface-area support. These materials are vital for industrial-scale chemical production and emerging energy technologies.

Synthesis of Supported Iridium Catalysts (e.g., on Metal Foams, Metal Oxides)

Supported iridium catalysts are typically prepared by impregnating a support material with a solution of an iridium precursor, such as one derived from this compound. This is followed by drying, calcination, and reduction steps to generate catalytically active metallic iridium species.

Metal Oxide Supports: Acid-stable metal oxides like indium tin oxide, zirconia, and titanium oxide are common supports. nih.govultramet.comrsc.org A key advantage is the strong metal-support interaction that can influence the catalyst's electronic properties and stability. For example, atomically dispersed iridium sites on indium tin oxide have shown exemplary activity for the oxygen evolution reaction. nih.govacs.org The crystal structure of the support itself can also play a role; monoclinic zirconia, for instance, has been shown to facilitate the formation of rhodium-iridium alloy nanoparticles. rsc.org

Metal Foam Supports: Metal foams are promising catalyst carriers due to their high porosity, large surface area, and excellent thermal and mechanical stability. mdpi.com The open-cell structure allows for efficient mass transfer with low pressure drop, making them advantageous over conventional supports for fast reactions. ultramet.commdpi.com

Carbon Supports: Carbon is another widely used support material, especially for electrocatalysis. However, interactions between the metal and carbon can lead to phenomena like the encapsulation of iridium nanoparticles by graphitic carbon layers at high temperatures, which can surprisingly enhance catalytic performance and stability in reactions like the hydrogen evolution reaction. acs.orgnih.gov

Applications in Energy Conversion Systems (e.g., Hydrogen Evolution Reaction in non-biological contexts)

Iridium-based materials are among the most effective electrocatalysts for water electrolysis, a cornerstone technology for producing green hydrogen from renewable energy. rsc.org Water electrolysis involves two half-reactions: the hydrogen evolution reaction (HER) at the cathode and the oxygen evolution reaction (OER) at the anode.

While platinum is the benchmark catalyst for HER, iridium-based catalysts present a compelling alternative, especially in alkaline media, due to favorable adsorption energies for hydrogen and hydroxyl species. rsc.org However, iridium's most critical role is as an OER catalyst in acidic proton exchange membrane (PEM) electrolyzers. youtube.com The harsh, acidic, and oxidizing conditions of the OER anode mean that iridium- and ruthenium-based materials are currently the only viable catalysts that combine high activity with sufficient stability. nih.govrsc.org

Research focuses on maximizing the efficiency of iridium to reduce the high cost associated with the scarce metal. Strategies include creating ultrathin iridium oxide layers on conductive supports or dispersing iridium as single atoms, which maximizes the utilization of every iridium atom. acs.orgyoutube.comyoutube.com

| Catalyst System | Application | Performance Metric |

| Atomically Dispersed Ir on Indium Tin Oxide | OER | Current density of 49 ± 5 A g(Ir)⁻¹ at 1.48 V vs RHE. nih.gov |

| 1T-phase Iridium Dioxide (IrO₂) | OER | Overpotential of 197 mV to achieve 10 mA cm⁻² in acidic electrolyte. researchgate.net |

| Carbon-Encapsulated Ir Nanoparticles | HER | Enhanced activity and stability compared to non-encapsulated Ir/C. acs.orgnih.gov |

Design and Performance of Iridium-Based Bimetallic and Alloy Catalysts

Combining iridium with a second metal to form bimetallic nanoparticles or alloys is a powerful strategy to enhance catalytic performance and reduce costs. researchgate.net The addition of another metal can modify the electronic structure and geometric properties of the iridium active sites, leading to synergistic effects. nih.gov

Activity and Selectivity Enhancement: In the hydrodebromination of dibromomethane, doping iridium with ruthenium was found to significantly improve selectivity (up to 93%) and stability by suppressing side reactions and coking. d-nb.infoethz.ch The intimate interaction between the two metals, forming Ru-poor surface alloys, was crucial for this improved performance. d-nb.info

Enhanced OER Electrocatalysis: A systematic study of bimetallic thin films for the OER in acidic media found that an Ir-Cr system demonstrated twice the catalytic activity of pure iridium at the same potential. nih.gov Density functional theory calculations suggested this enhancement was due to Cr active sites having more favorable oxygen binding energies. nih.gov

Automotive Catalysis: In three-way catalysts for automotive emissions control, alloying rhodium with iridium on a zirconia support resulted in a catalyst that matched the performance of a pure rhodium catalyst while using only one-third the amount of the expensive rhodium. rsc.org

The design of these multimetallic systems opens new avenues for creating advanced catalysts with tailored properties for specific and challenging chemical transformations. rsc.org

Role in the Synthesis of Iridium-Containing Advanced Materials

This compound's role in advanced materials science is centered on its function as a source of iridium for the creation of high-purity and high-content iridium coatings. The compound's solubility and electrochemical behavior in aqueous solutions are key to its utility in these applications.

Deposition of Iridium Thin Films

This compound, particularly in its Ir(III) oxidation state (sodium hexabromoiridate(III)), is a crucial component in specialized electrolytes for the electrodeposition of iridium and iridium-based alloy thin films. researchgate.netcecri.res.in Research has shown that the choice of the iridium precursor is critical for obtaining high-quality and high-content iridium alloy coatings. researchgate.netcecri.res.in The bromide-based electrolyte system has been found to yield a higher iridium content in alloys compared to chloride-based systems. researchgate.net

The electrodeposition process involves the reduction of the iridium bromide complex at the cathode to form a metallic iridium layer. This technique allows for the formation of thin, adherent, and uniform coatings on various substrates. cecri.res.incsircentral.net Studies have demonstrated the successful deposition of iridium-nickel (Ir-Ni) and iridium-rhenium-nickel (Ir-Re-Ni) alloy coatings from aqueous solutions containing sodium hexabromoiridate(III). researchgate.net These alloy films are of significant interest for applications in high-temperature and extreme environments due to their enhanced properties. researchgate.net

The composition of the electroplating bath and the operating parameters are critical factors that influence the properties of the deposited thin films. A typical bath chemistry includes sodium hexabromoiridate(III) as the iridium source, along with salts of the alloying metals (e.g., nickel(II) sulfate heptahydrate and sodium perrhenate), and a complexing agent such as citric acid. researchgate.net The effects of bath composition and plating time on the chemical composition, surface morphology, and Faraday efficiency of the resulting alloy coatings have been systematically studied. researchgate.net For instance, Ir-Re-Ni alloys with an iridium content as high as 31 atomic percent (at%) and a Faraday efficiency of up to 100% have been achieved. researchgate.net

| Parameter | Value/Range | Resulting Film Characteristics | Source |

| Iridium Precursor | Sodium hexabromoiridate(III) | High iridium content in alloys | researchgate.net |

| Alloying Elements | Nickel, Rhenium | Formation of Ir-Ni and Ir-Re-Ni alloys | researchgate.net |

| Complexing Agent | Citric Acid | Stable electrolyte, facilitates codeposition | researchgate.net |

| Current Density | Varied | Affects deposition rate and morphology | cecri.res.in |

| Temperature | Ambient to elevated | Influences efficiency and deposit quality | cecri.res.in |

| pH | Acidic | Maintained for electrolyte stability | cecri.res.in |

This table provides a generalized overview of parameters for the electrodeposition of iridium alloy thin films using a sodium hexabromoiridate-based electrolyte.

Formation of Iridium Nanoparticles and Nanostructures

The scientific literature on the synthesis of iridium nanoparticles and nanostructures does not prominently feature this compound as a precursor. The most commonly employed precursors for the synthesis of iridium nanoparticles are iridium(III) chloride and various organometallic iridium complexes. These compounds are typically reduced in the presence of stabilizing agents to control the size and shape of the resulting nanoparticles. While this compound could theoretically be used as an iridium source for nanoparticle synthesis, its application in this specific area is not well-documented in peer-reviewed research.

Integration into Functional Materials (e.g., for Sensors, Electronics, or Energy Storage, excluding batteries used in clinical settings)

Similar to the formation of nanoparticles, the direct use of this compound for the integration of iridium into functional materials for sensors, electronics, or energy storage is not a widely reported application. The development of iridium-based functional materials often involves techniques such as physical vapor deposition, chemical vapor deposition, or the incorporation of pre-synthesized iridium or iridium oxide nanoparticles into a host matrix. The precursors for these processes are typically volatile organometallic iridium compounds or other iridium salts like iridium(III) chloride. Consequently, while the iridium thin films produced from this compound electrolytes may have potential applications in these areas, the compound itself is not directly integrated into the final functional material in most reported research.

Analytical Methodologies for Advanced Characterization and Quantification of Hexabromoiridate Complexes

Chromatographic Techniques (e.g., HPLC, Ion Chromatography) for Purity and Speciation

Chromatographic methods are indispensable for the separation and quantification of the hexabromoiridate anion, [IrBr₆]³⁻, from its potential impurities, degradation products, or other related species in a mixture. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are particularly well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase ion-pairing HPLC is a powerful technique for the separation of anionic metal complexes like [IrBr₆]³⁻. In this method, a non-polar stationary phase (such as C18) is used with a polar mobile phase. An ion-pairing agent, typically a quaternary ammonium (B1175870) salt like cetyltrimethylammonium (CTMA) or tetrabutylammonium (B224687) (TBA), is added to the mobile phase. This agent pairs with the anionic complex, neutralizing its charge and allowing it to be retained and separated on the reversed-phase column.

The separation of various platinum-group metal bromo complexes has been successfully demonstrated using this approach, providing a strong model for the analysis of hexabromoiridate. cas.cz The retention time is influenced by the mobile phase composition (e.g., acetonitrile (B52724)/water ratio), the concentration of the ion-pairing reagent, and the pH. Detection is typically achieved using a UV-Vis detector, as the complex exhibits strong absorbance. cas.cz

Interactive Table 1: Representative HPLC Conditions for Platinum-Group Metal Bromo Complex Separation (Note: These are analogous conditions adaptable for Trisodium (B8492382) Hexabromoiridate)

| Parameter | Value | Reference |

| Column | C18 Reversed-Phase | cas.cz |

| Mobile Phase | Acetonitrile/Water (60:40) | cas.cz |

| Ion-Pairing Agent | 0.002 mol/L CTMA | cas.cz |

| Additives | 0.05 mol/L NaBr | cas.cz |

| pH | 3.0 | cas.cz |

| Flow Rate | 1.0 mL/min | cas.cz |

| Detection | UV-Vis at 240 nm | cas.cz |

Ion Chromatography (IC): Ion chromatography, specifically anion-exchange chromatography, is another primary method for the analysis of [IrBr₆]³⁻. This technique separates anions based on their affinity for a positively charged stationary phase (anion-exchange resin). researchgate.net The hexabromoiridate(III) anion is retained on the column and subsequently eluted by a competing eluent, such as a solution of hydrochloric acid or other salts. The separation of iridium(IV) and rhodium(III) as their chloro-anions has been effectively achieved using anion-exchange resins like Amberlite IRA-400, demonstrating the principle's applicability to iridium halide complexes. researchgate.netgoogle.com The choice of eluent concentration is critical for achieving effective separation from other anions present in the sample matrix. Detection is commonly performed using a conductivity detector or UV-Vis spectrophotometry.

Electrochemical Analytical Methods (e.g., Cyclic Voltammetry) for Redox Potentials and Electroactivity

Electrochemical methods are fundamental for probing the redox behavior of trisodium hexabromoiridate. Cyclic Voltammetry (CV) is the most widely used technique to study the electron transfer characteristics of the [IrBr₆]³⁻/[IrBr₆]²⁻ redox couple, which corresponds to the Ir(III)/Ir(IV) transition. researchgate.net

In a CV experiment, the potential applied to a working electrode is scanned linearly in a forward and then a reverse direction within a solution containing the analyte. The resulting current is measured and plotted against the applied potential, producing a voltammogram. gamry.comcaltech.edu For a reversible, one-electron process like the oxidation of [IrBr₆]³⁻, the voltammogram shows a characteristic pair of peaks: an anodic peak (oxidation) on the forward scan and a cathodic peak (reduction) on the reverse scan.

Key parameters derived from the cyclic voltammogram include:

Formal Redox Potential (E°'): This thermodynamic parameter indicates the potential at which the oxidized and reduced species are at equilibrium. It is typically estimated as the average of the anodic (Epa) and cathodic (Epc) peak potentials. researchgate.net

Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (ΔEp = Epa - Epc). For a fast and reversible one-electron transfer, ΔEp is theoretically close to 59 mV at 25°C. researchgate.net Larger separations often indicate slower electron transfer kinetics.

Peak Currents (ipa and ipc): The magnitudes of the anodic and cathodic peak currents are proportional to the concentration of the electroactive species and the square root of the scan rate for a diffusion-controlled process, as described by the Randles-Sevcik equation. gamry.com

Studies on various iridium(III) complexes show that the Ir(III)/Ir(IV) redox couple is readily accessible and can be characterized with high precision using CV. mdpi.comresearchgate.netnih.gov

Interactive Table 2: Electrochemical Parameters Obtainable from Cyclic Voltammetry of an Iridium(III) Complex

| Parameter | Symbol | Typical Information Provided | Reference |

| Formal Redox Potential | E°' or E½ | Thermodynamic tendency for oxidation/reduction | researchgate.netmdpi.com |

| Anodic Peak Potential | Epa | Potential of maximum oxidation current | gamry.com |

| Cathodic Peak Potential | Epc | Potential of maximum reduction current | gamry.com |

| Peak Separation | ΔEp | Indication of electron transfer kinetics (reversibility) | researchgate.net |

| Anodic Peak Current | ipa | Proportional to bulk concentration and diffusion coefficient | gamry.com |

Trace Analysis and Detection in Complex Matrices

Detecting this compound at trace or ultra-trace concentrations, particularly in complex environmental or biological samples, requires highly sensitive analytical methods coupled with effective sample preparation to overcome matrix interference. mdpi.comorientjchem.org The primary challenge is to isolate the iridium complex from a high background of other ions and organic matter.

A robust method for determining trace levels of iridium in natural waters involves a multi-step process: nih.gov

Sample Collection and Spiking: A large volume of the sample (e.g., seawater) is collected, and an isotopically enriched iridium spike (e.g., ¹⁹¹Ir) is added for quantification by isotope dilution.

Preconcentration/Matrix Separation: The iridium species are separated from the bulk sample matrix. This can be achieved by co-precipitation with ferric hydroxide, followed by anion-exchange chromatography to specifically isolate the anionic iridium complexes. nih.gov

Quantification: The concentrated and purified iridium is then analyzed using a highly sensitive mass spectrometric technique. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Negative Thermal Ionization Mass Spectrometry (NTIMS) are capable of detecting iridium at parts-per-trillion (ppt) or even lower concentrations. mdpi.comnih.gov

This combination of chromatographic separation and mass spectrometry allows for both the removal of interfering matrix components and the highly specific and sensitive quantification of the target element.

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method online, provide a powerful tool for the unambiguous identification and characterization of hexabromoiridate complexes. rsc.orgbruker.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer, particularly one equipped with an electrospray ionization (ESI) source, is a definitive technique for molecular characterization. nih.govnih.gov As the [IrBr₆]³⁻ complex elutes from the HPLC column, it enters the ESI source where it is ionized. The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio (m/z). This provides direct confirmation of the complex's identity and can be used to identify related species, such as aquated or partially substituted complexes.

HPLC-Inductively Coupled Plasma-Optical Emission Spectrometry (HPLC-ICP-OES): This powerful speciation technique combines the separation power of HPLC with the element-specific detection of ICP-OES. researchgate.net As the separated iridium complexes elute from the column, they are introduced into an argon plasma, which atomizes and excites the elements. The spectrometer measures the characteristic light emitted by iridium and bromine atoms. By simultaneously monitoring the emission lines for both Ir and Br, this technique can determine the stoichiometric Br:Ir ratio for each separated peak, providing unambiguous confirmation of the complex's composition. researchgate.net

Spectroelectrochemistry (SEC): Spectroelectrochemistry combines electrochemical techniques (like CV) with spectroscopic techniques (like UV-Vis absorption spectroscopy) in a single in-situ experiment. testbook.com This allows for the acquisition of spectra of electrochemically generated species. For this compound, an SEC experiment would allow for the simultaneous measurement of the UV-Vis spectrum of the Ir(III) complex, [IrBr₆]³⁻, and its one-electron oxidation product, the Ir(IV) complex [IrBr₆]²⁻, as the potential is swept through the redox event. testbook.com This provides direct spectral evidence of the species involved in the electron transfer process.

Interactive Table 3: Overview of Hyphenated Techniques for Hexabromoiridate Analysis

| Technique | Separation Principle | Detection Principle | Information Obtained | Reference |

| LC-ESI-MS | Chromatography | Mass-to-charge ratio | Molecular weight confirmation, impurity identification | nih.govnih.gov |

| HPLC-ICP-OES | Chromatography | Atomic emission | Elemental composition, stoichiometric ratios (Br:Ir) | researchgate.net |

| Spectroelectrochemistry | N/A (in-situ) | UV-Vis Absorption | Electronic spectra of different oxidation states | testbook.com |

Historical Development and Evolution of Research on Iridium Hexabromide Complexes

Early Discoveries and Synthetic Work on Iridium Halide Complexes

The history of iridium halide complexes begins with the discovery of iridium itself. In 1803, the English chemist Smithson Tennant identified iridium in the dark, insoluble residue left after dissolving crude platinum in aqua regia. scispace.combloomtechz.com He named the element after the Greek goddess Iris, meaning "rainbow," because of the vibrant and varied colors of its compounds and salts. scispace.comnih.govresearchgate.net This observation of colorful compounds was the first indication of the rich coordination chemistry that iridium, particularly with halide ligands, would later exhibit.

Early synthetic work on simple iridium halides was challenging due to the metal's inertness and high melting point. researchgate.net Nevertheless, methods for the preparation of binary iridium halides were developed. Iridium(III) bromide (IrBr₃), the parent compound for hexabromoiridate complexes, was synthesized through several routes. One direct method involves the reaction of iridium metal powder with bromine gas at elevated temperatures and pressures, specifically at 570 °C and 8 atmospheres. wikipedia.org Alternative laboratory-scale syntheses include the reaction of iridium(II) bromide with elemental bromine or the treatment of iridium dioxide dihydrate with hydrobromic acid to form the tetrahydrate, IrBr₃·4H₂O. wikipedia.org

These early synthetic efforts were crucial as they provided the foundational materials, such as Iridium(III) chloride and bromide, which serve as common starting points for the synthesis of a vast array of other iridium compounds, including the hexabromoiridate salts. bloomtechz.com The formation of the trisodium (B8492382) hexabromoiridate, Na₃[IrBr₆], follows from these initial preparations, typically involving the reaction of an iridium(III) source with an excess of sodium bromide in a suitable solvent.

| Milestone | Contributor/Method | Year | Significance |

| Discovery of Iridium | Smithson Tennant | 1803 | Identified the new element and noted the characteristic colors of its compounds, hinting at its complex chemistry. scispace.comnih.gov |

| Direct Synthesis of IrBr₃ | Reaction of Ir metal with Br₂ | Documented later | Provided a high-temperature, high-pressure route to the anhydrous halide. wikipedia.org |

| Hydrated IrBr₃ Synthesis | Reaction of IrO₂·2H₂O with HBr | Documented later | Offered a solution-based route to a hydrated form of the halide, useful for further reactions. wikipedia.org |

Key Milestones in Understanding Iridium(III) Coordination Chemistry

The conceptual understanding of how metal ions like iridium(III) bind to ligands to form stable complexes is rooted in the pioneering work of Alfred Werner. In 1893, Werner proposed his coordination theory, which introduced the concepts of primary valence (oxidation state) and secondary valence (coordination number). wikipedia.orglibretexts.org He correctly postulated that in many complexes, the ligands are arranged around the central metal ion in specific geometries. wikipedia.org For a coordination number of six, as is the case for the [IrBr₆]³⁻ anion, Werner proposed an octahedral arrangement. tamu.edu This theoretical framework was revolutionary and laid the groundwork for all subsequent studies of coordination compounds.

A major technological milestone that validated Werner's theories and enabled the precise characterization of complexes like hexabromoiridate was the development of X-ray crystallography. Pioneered by William Henry Bragg and William Lawrence Bragg starting in 1912, this technique allowed for the determination of the three-dimensional arrangement of atoms in a crystal. wikipedia.orgsciencemuseum.org.uknih.gov For the first time, the octahedral geometry of hexacoordinate metal complexes could be directly observed, confirming Werner's hypothesis and providing precise data on bond lengths and angles. Although the specific crystal structure of trisodium hexabromoiridate was determined much later, the principles and methods were established during this foundational period.

Further understanding of the electronic structure of hexahalide complexes came with the advent of various spectroscopic techniques. Detailed electronic absorption and resonance Raman spectroscopy studies, particularly on the closely related [IrBr₆]²⁻ ion, allowed for confident assignments of ligand-to-metal charge transfer (LMCT) transitions. aip.org These studies revealed how the d-orbitals of the iridium(IV) center are split by the octahedral ligand field and further affected by strong spin-orbit coupling, a characteristic feature of heavy elements like iridium. aip.org These fundamental insights into the electronic properties are directly applicable to understanding the behavior of the Iridium(III) analogue, [IrBr₆]³⁻.

| Milestone | Technology/Theory | Approximate Era | Impact on Iridium(III) Complexes |

| Coordination Theory | Alfred Werner | 1893 | Provided the first correct theoretical model for the structure of complexes like [IrBr₆]³⁻, proposing an octahedral geometry. wikipedia.orgtaylorfrancis.com |

| X-ray Crystallography | W. H. & W. L. Bragg | 1910s | Enabled the definitive experimental determination of the octahedral structure of hexacoordinate complexes. wikipedia.orgsciencemuseum.org.uk |

| Electronic Spectroscopy | UV-Vis, Raman | Mid-20th Century | Allowed for detailed characterization of the electronic transitions and bonding within hexahalide complexes. aip.org |

Transition from Fundamental Studies to Applied Research

The transition from purely fundamental investigations of iridium halide complexes to applied research was driven by the recognition of their utility as precursors and catalysts. While simple salts like this compound have limited direct applications, they are invaluable as starting materials in the synthesis of more elaborate and functional iridium compounds. bloomtechz.com

A significant area of application is in catalysis. Iridium complexes have proven to be highly effective catalysts for a wide range of organic transformations. acs.org For example, iridium-catalyzed C-H borylation of arenes is a powerful method for creating carbon-boron bonds, which are versatile intermediates in organic synthesis. nih.gov The synthesis of these advanced catalysts often begins with simple iridium halides like iridium(III) chloride or bromide.

The unique photophysical properties of Iridium(III) complexes, particularly their ability to exhibit strong phosphorescence, have led to their widespread use in materials science. Cyclometalated iridium(III) complexes are among the most successful phosphorescent emitters used in organic light-emitting diodes (OLEDs). scispace.com The development of these sophisticated molecules frequently involves reacting an iridium halide precursor with complex organic ligands. nih.govacs.org The fundamental understanding of the electronic structure and charge-transfer states, first explored in simpler systems like hexahalides, informs the design of these advanced materials.

In recent decades, research has also expanded into the biomedical field. Iridium(III) complexes are being investigated as anticancer agents, with mechanisms of action that may differ from traditional platinum-based drugs. mdpi.com They are also used as luminescent probes for bioimaging and as photosensitizers in photodynamic therapy. nih.gov Again, the synthesis of these biologically active complexes typically relies on the use of simple iridium halides as the source of the iridium metal center.

Impact of Technological Advancements on Research Trajectories

The trajectory of research on iridium hexabromide and related complexes has been profoundly shaped by advancements in analytical and computational technology. Each new technology has provided deeper insights into the structure, bonding, and reactivity of these compounds, which in turn has opened up new avenues for their application.

The development of Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly impactful. Multinuclear NMR allows for the detailed characterization of complexes in solution, providing information about the ligand environment and the symmetry of the molecule. researchgate.net For more complex iridium compounds, NMR is essential for distinguishing between different geometric isomers (e.g., facial vs. meridional), which can have vastly different properties. researchgate.net

In the realm of photophysics, the development of ultrafast laser spectroscopy has been transformative. Techniques like femtosecond transient absorption spectroscopy allow researchers to observe the intricate dynamics of excited states on incredibly short timescales. aip.org Studies on iridium bromide complexes have used these methods to map the cascade of events following photoexcitation, including internal conversion and vibrational relaxation, which are fundamental processes that govern the efficiency of iridium-based materials in applications like OLEDs and photocatalysis. aip.org

More recently, the integration of high-throughput synthesis and screening technologies has accelerated the discovery of new iridium complexes with desired properties. acs.org Automated systems can rapidly synthesize and test large libraries of compounds, dramatically speeding up the process of identifying optimal catalysts or emitters. acs.org Furthermore, advances in computational chemistry and methods like Density Functional Theory (DFT) allow for the accurate prediction of the structural, electronic, and spectroscopic properties of iridium complexes, guiding synthetic efforts and providing a deeper understanding of experimental results. muni.cz

| Technology | Area of Impact | Key Insights Gained |

| X-ray Crystallography | Structural Chemistry | Definitive determination of 3D atomic structure, bond lengths, and angles. wikipedia.org |

| NMR Spectroscopy | Solution Chemistry | Characterization of isomers, ligand coordination, and complex dynamics in solution. nih.govresearchgate.net |

| Ultrafast Spectroscopy | Photophysics | Real-time observation of excited-state relaxation, energy transfer, and reaction dynamics. aip.org |

| Mass Spectrometry | Analytical Chemistry | Precise determination of molecular weight and composition; used in new analytical probes. researchgate.net |

| Computational Chemistry | Theoretical Chemistry | Prediction of molecular properties, reaction mechanisms, and spectroscopic signatures. muni.cz |

Future Directions and Emerging Research Frontiers for Trisodium Hexabromoiridate

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of iridium complexes often involves energy-intensive processes and the use of hazardous reagents. A pivotal future direction for Trisodium (B8492382) hexabromoiridate research lies in the development of sustainable and green synthetic methodologies. The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and auxiliaries, provide a framework for these investigations. rsc.org

Future research in this area could explore:

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate reaction times, reduce energy consumption, and potentially improve yields of Trisodium hexabromoiridate.

Sonochemical Methods: Exploring the application of ultrasound to promote the synthesis, potentially leading to the formation of unique nanostructured forms of the compound.

Benign Solvent Systems: Replacing traditional organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Solid-State Synthesis: Developing solvent-free synthetic routes, which would significantly reduce waste and simplify purification processes.

A comparative analysis of potential green synthetic routes is presented in the table below, highlighting hypothetical improvements over conventional methods.

| Synthesis Parameter | Conventional Method | Potential Green Alternative | Projected Advantage |

| Solvent | Halogenated hydrocarbons | Water or Supercritical CO₂ | Reduced toxicity and environmental impact |

| Energy Input | Prolonged heating (hours) | Microwave irradiation (minutes) | Significant energy and time savings |

| Reagents | Strong acids/bases | Biorenewable starting materials | Lower hazard profile and reduced waste |

| Waste Generation | High volume of solvent and byproduct waste | Minimal waste, potential for catalyst recycling | Improved atom economy and sustainability |

Exploration of Novel Catalytic Transformations

Iridium complexes are renowned for their catalytic prowess in a wide range of organic transformations. mgesjournals.comacs.org However, the catalytic potential of simple inorganic salts like this compound remains largely untapped. Future research should focus on exploring its utility as a catalyst or precatalyst in novel chemical reactions.

Key areas for investigation include:

C-H Activation/Functionalization: Assessing the ability of this compound to catalyze the direct functionalization of carbon-hydrogen bonds, a cornerstone of modern synthetic chemistry.

Oxidation Catalysis: Investigating its efficacy in oxidation reactions, such as alcohol oxidation or olefin epoxidation, potentially offering new selectivities compared to existing catalysts.

Photoredox Catalysis: Exploring its potential as a photosensitizer in photoredox reactions, harnessing light energy to drive chemical transformations. wikipedia.org

Hydrogenation and Dehydrogenation Reactions: Evaluating its performance in transfer hydrogenation and acceptorless dehydrogenation reactions, which are crucial for the synthesis of fine chemicals and pharmaceuticals.

The following table outlines potential catalytic applications and the types of transformations that could be explored.

| Catalytic Reaction | Substrate Class | Potential Product | Significance |

| C-H Borylation | Aromatic compounds | Arylboronates | Key building blocks in cross-coupling reactions |

| Alcohol Oxidation | Primary and secondary alcohols | Aldehydes and ketones | Fundamental transformation in organic synthesis |

| Olefin Epoxidation | Alkenes | Epoxides | Versatile intermediates in chemical manufacturing |